2-[(R)-[[(R)-(1,1-Dimethylethyl)sulfinyl]amino](phenyl)methyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[®-[®-(1,1-Dimethylethyl)sulfinyl]aminomethyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide is a complex organic compound with a molecular formula of C36H43N2O2PS and a molecular weight of 598.78 g/mol. This compound is notable for its intricate structure, which includes a sulfinylamino group, a diphenylphosphino group, and a benzamide backbone. It is primarily used as a research chemical in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[®-[®-(1,1-Dimethylethyl)sulfinyl]aminomethyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide involves multiple steps, starting with the preparation of the sulfinylamino and diphenylphosphino intermediates. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry of the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[®-[®-(1,1-Dimethylethyl)sulfinyl]aminomethyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The diphenylphosphino group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents and temperature controls to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfinyl group would yield a sulfone derivative, while reduction could lead to the formation of a simpler amine compound.
Scientific Research Applications
2-[®-[®-(1,1-Dimethylethyl)sulfinyl]aminomethyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[®-[®-(1,1-Dimethylethyl)sulfinyl]aminomethyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide involves its interaction with specific molecular targets. The sulfinylamino group can form hydrogen bonds with target molecules, while the diphenylphosphino group can participate in coordination chemistry with metal ions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(tert-Butylsulfinylamino)-phenylmethyl]-6-diphenylphosphino-N,N-di(propan-2-yl)benzamide
- 2-[(tert-Butylsulfinylamino)-phenylmethyl]-6-diphenylphosphanyl-N,N-di(propan-2-yl)benzamide
Uniqueness
What sets 2-[®-[®-(1,1-Dimethylethyl)sulfinyl]aminomethyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide apart from similar compounds is its specific stereochemistry and the presence of both sulfinylamino and diphenylphosphino groups. This unique combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile tool in scientific research.
Properties
Molecular Formula |
C36H43N2O2PS |
---|---|
Molecular Weight |
598.8 g/mol |
IUPAC Name |
2-[(R)-[[(R)-tert-butylsulfinyl]amino]-phenylmethyl]-6-diphenylphosphanyl-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C36H43N2O2PS/c1-26(2)38(27(3)4)35(39)33-31(34(28-18-11-8-12-19-28)37-42(40)36(5,6)7)24-17-25-32(33)41(29-20-13-9-14-21-29)30-22-15-10-16-23-30/h8-27,34,37H,1-7H3/t34-,42-/m1/s1 |
InChI Key |
QCHFDSOJNHJXQT-VJKWZVKUSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)[C@@H](C4=CC=CC=C4)N[S@](=O)C(C)(C)C |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)NS(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.